![molecular formula C21H19F B188845 2-Fluoro-1-phenyl-4-(4-propylphenyl)benzene CAS No. 95379-25-2](/img/structure/B188845.png)
2-Fluoro-1-phenyl-4-(4-propylphenyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-1-phenyl-4-(4-propylphenyl)benzene, also known as 4'-fluoro-α-PPP, is a research chemical that belongs to the phenylpropylamine class. It is a derivative of the well-known stimulant drug, amphetamine, and has been studied for its potential use in scientific research and medicine.
Wirkmechanismus
The exact mechanism of action of 2-Fluoro-1-phenyl-4-(4-propylphenyl)benzene is not fully understood. However, it is believed to work by increasing the release of dopamine and norepinephrine in the brain, which leads to increased alertness and focus. It may also inhibit the reuptake of these neurotransmitters, which prolongs their effects.
Biochemical and Physiological Effects:
2-Fluoro-1-phenyl-4-(4-propylphenyl)benzene has been shown to have stimulant effects on the central nervous system. It increases wakefulness, alertness, and focus, and can also cause feelings of euphoria and increased sociability. However, it can also cause side effects such as increased heart rate, blood pressure, and body temperature, as well as decreased appetite and insomnia.
Vorteile Und Einschränkungen Für Laborexperimente
2-Fluoro-1-phenyl-4-(4-propylphenyl)benzene has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity yield. Additionally, it has been shown to have stimulant effects similar to amphetamines, which makes it a potential candidate for the development of new drugs for ADHD and narcolepsy. However, 2-Fluoro-1-phenyl-4-(4-propylphenyl)benzene also has limitations for use in lab experiments. It can cause side effects such as increased heart rate and blood pressure, which can affect the results of experiments. Additionally, its exact mechanism of action is not fully understood, which makes it difficult to study.
Zukünftige Richtungen
There are several future directions for the study of 2-Fluoro-1-phenyl-4-(4-propylphenyl)benzene. One potential direction is the development of new drugs for the treatment of ADHD and narcolepsy. Additionally, 2-Fluoro-1-phenyl-4-(4-propylphenyl)benzene could be studied for its potential use in the development of new antidepressant and antipsychotic drugs. Further research is needed to fully understand the mechanism of action and potential side effects of this compound.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-1-phenyl-4-(4-propylphenyl)benzene has been studied for its potential use in scientific research and medicine. It has been shown to have stimulant properties similar to amphetamines, which makes it a potential candidate for the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy. Additionally, 2-Fluoro-1-phenyl-4-(4-propylphenyl)benzene has been studied for its potential use in the development of new antidepressant and antipsychotic drugs.
Eigenschaften
CAS-Nummer |
95379-25-2 |
---|---|
Molekularformel |
C21H19F |
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
2-fluoro-1-phenyl-4-(4-propylphenyl)benzene |
InChI |
InChI=1S/C21H19F/c1-2-6-16-9-11-17(12-10-16)19-13-14-20(21(22)15-19)18-7-4-3-5-8-18/h3-5,7-15H,2,6H2,1H3 |
InChI-Schlüssel |
KLYUOIDZTZVDLE-UHFFFAOYSA-N |
SMILES |
CCCC1=CC=C(C=C1)C2=CC(=C(C=C2)C3=CC=CC=C3)F |
Kanonische SMILES |
CCCC1=CC=C(C=C1)C2=CC(=C(C=C2)C3=CC=CC=C3)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.